Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid is a synthetic compound with the molecular formula and a molecular weight of 730.9 g/mol. It is classified as a thioether and a carboxylic acid derivative, specifically designed for research applications in biochemistry and materials science. The compound's structure includes a long chain of ethylene glycol units, which contribute to its solubility and biocompatibility, making it suitable for various scientific uses.
This compound is primarily sourced from chemical suppliers that specialize in research-grade chemicals. It is categorized under specialty chemicals due to its unique structural features and functional properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, highlighting its complex structure that includes multiple ethylene glycol units and a methoxytrityl group.
The synthesis of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid typically involves several steps, often leveraging established methods in organic synthesis.
Methods:
Technical Details:
The molecular structure of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid features a central backbone of octa(ethylene glycol) units linked to a thioether group and terminated with a propionic acid moiety.
Structural Data:
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
COBJVDSZNHAETA-UHFFFAOYSA-N
Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid primarily involves its interactions at the molecular level within biological systems:
Data Insights:
Physical Properties:
Chemical Properties:
Relevant Data:
Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid finds applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9